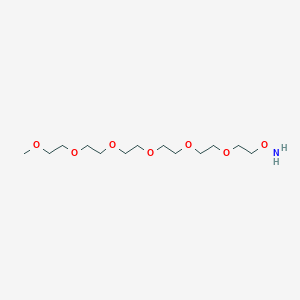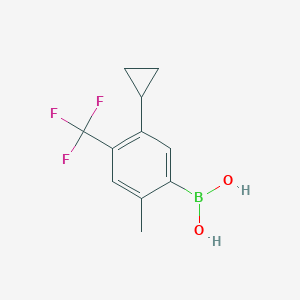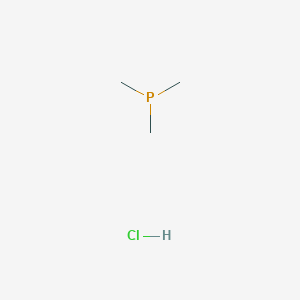
Trimethylphosphine hydrogen chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, trimethyl-, hydrochloride (9CI) is an organophosphorus compound with the chemical formula C3H9P·HCl. It is a derivative of trimethylphosphine, where the phosphine is protonated to form a hydrochloride salt. This compound is commonly used in various chemical reactions and serves as a ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, trimethyl-, hydrochloride can be synthesized by reacting trimethylphosphine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction is as follows:
P(CH3)3+HCl→[HP(CH3)3]Cl
The synthesis is usually conducted in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of phosphine, trimethyl-, hydrochloride involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylphosphine oxide.
Reduction: It can be reduced back to trimethylphosphine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Trimethylphosphine oxide.
Reduction: Trimethylphosphine.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphine, trimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: It can be used in the study of biological systems where phosphine derivatives play a role.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which phosphine, trimethyl-, hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with metals. This interaction can influence the reactivity and stability of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it interacts.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylphosphine: The parent compound, which is not protonated.
Triethylphosphine: A similar compound with ethyl groups instead of methyl groups.
Triphenylphosphine: A related compound with phenyl groups.
Uniqueness
Phosphine, trimethyl-, hydrochloride is unique due to its protonated form, which can influence its reactivity and solubility compared to its non-protonated counterparts. This makes it particularly useful in specific chemical reactions where the presence of a protonated phosphine is advantageous.
Propiedades
Número CAS |
10237-22-6 |
|---|---|
Fórmula molecular |
C3H10ClP |
Peso molecular |
112.54 g/mol |
Nombre IUPAC |
trimethylphosphane;hydrochloride |
InChI |
InChI=1S/C3H9P.ClH/c1-4(2)3;/h1-3H3;1H |
Clave InChI |
QMGCGMCWRCSEPP-UHFFFAOYSA-N |
SMILES canónico |
CP(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



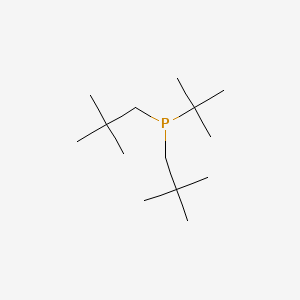
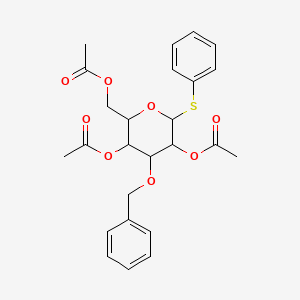






![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
